molecular formula C9H10N4O3P+ B12517252 Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium CAS No. 675825-74-8

Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium

Cat. No.: B12517252
CAS No.: 675825-74-8
M. Wt: 253.17 g/mol
InChI Key: NWMXAQFFWUGJHD-UHFFFAOYSA-O
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Description

Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, a triazole ring, and an oxophosphanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium typically involves multi-step organic synthesis techniques. One common approach is the reaction of 2-hydroxybenzaldehyde with 1H-1,2,4-triazole-5-amine under specific conditions to form an intermediate Schiff base. This intermediate is then reacted with a suitable phosphorus reagent, such as phosphorus oxychloride, to yield the final product. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group typically yields quinones, while reduction of the triazole ring results in dihydrotriazoles .

Scientific Research Applications

Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium exerts its effects involves interactions with specific molecular targets. For example, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

675825-74-8

Molecular Formula

C9H10N4O3P+

Molecular Weight

253.17 g/mol

IUPAC Name

hydroxy-[(2-hydroxyphenyl)-(1H-1,2,4-triazol-5-ylamino)methyl]-oxophosphanium

InChI

InChI=1S/C9H9N4O3P/c14-7-4-2-1-3-6(7)8(17(15)16)12-9-10-5-11-13-9/h1-5,8H,(H3-,10,11,12,13,14,15,16)/p+1

InChI Key

NWMXAQFFWUGJHD-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C(=C1)C(NC2=NC=NN2)[P+](=O)O)O

Origin of Product

United States

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